Product packaging for Ceftibuten Impurity 3(Cat. No.:CAS No. 174761-17-2)

Ceftibuten Impurity 3

Cat. No.: B601322
CAS No.: 174761-17-2
M. Wt: 778.9 g/mol
InChI Key: GIOZKCVDXZBJHC-HYIQRGDBSA-N
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Description

Significance of Impurity Research in Pharmaceutical Science

The study of impurities is a critical aspect of pharmaceutical science, ensuring the quality, safety, and efficacy of drug products. Pharmaceutical impurities are unwanted chemicals that can arise during the manufacturing process or through the degradation of the active pharmaceutical ingredient (API). The presence of these impurities, even in minute quantities, can potentially impact the stability and therapeutic effect of the final drug product. Regulatory bodies worldwide have established stringent guidelines for the identification, quantification, and control of impurities in pharmaceutical substances and products. researchgate.net The process of impurity profiling, which involves the identification and quantification of impurities, is a mandatory requirement for new drug applications and is crucial for maintaining drug quality throughout its shelf life. Research into pharmaceutical impurities is essential for understanding potential degradation pathways, which in turn informs the establishment of appropriate storage conditions and shelf life for drug products.

Overview of Cephalosporin (B10832234) Impurity Genesis in Pharmaceutical Development

Cephalosporins, a major class of β-lactam antibiotics, are susceptible to degradation, which can lead to the formation of various impurities. The core structure of cephalosporins, the 7-aminocephalosporanic acid (7-ACA) nucleus, contains a chemically labile β-lactam ring. This ring is prone to hydrolysis under both acidic and basic conditions, leading to the formation of inactive degradation products. karger.com

Furthermore, the side chains attached to the cephalosporin nucleus can also undergo chemical transformations, contributing to the impurity profile. Common degradation pathways for cephalosporins include hydrolysis of the β-lactam ring, isomerization, and polymerization. karger.comfrontiersin.org Polymerization, in particular, is a significant concern as it can lead to the formation of dimers, trimers, and higher-order polymers. google.com These polymeric impurities have been associated with an increased risk of allergic reactions in patients. google.com The formation of these impurities can be influenced by various factors during the manufacturing process and storage, such as pH, temperature, light, and the presence of catalysts.

Research Landscape for Ceftibuten (B193870) and its Related Impurities

Ceftibuten is a third-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections. wikidoc.orgdrugs.com Like other cephalosporins, ceftibuten can degrade to form various impurities. The research landscape for ceftibuten impurities encompasses their identification, characterization, and control. researchgate.net Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in separating and identifying these impurities. researchgate.net

A notable area of research is the investigation of polymeric impurities in ceftibuten. google.com These impurities are of particular interest due to their potential to induce allergic reactions. google.com Studies have shown a correlation between the levels of polymeric impurities in ceftibuten formulations and the incidence of allergic responses. Consequently, significant research efforts are directed towards developing manufacturing processes and formulations that minimize the formation of these polymeric impurities. google.com

Scope and Objectives of Academic Inquiry into Ceftibuten Related Impurity 8

The primary focus of this article is to provide a comprehensive scientific overview of Ceftibuten Related Impurity 8. The objective is to synthesize the available information on this specific impurity, covering its chemical identity and the context of its formation. This inquiry will delve into the known characteristics of this compound and the analytical methodologies employed in its study.

Detailed Research Findings on Ceftibuten Related Impurity 8

Ceftibuten Related Impurity 8 is identified as a polymeric impurity of the antibiotic ceftibuten. google.com Its formation is a consequence of the inherent chemical instability of the ceftibuten molecule, particularly under certain manufacturing and storage conditions. google.com

Chemical Identity and Properties

PropertyValueSource
CAS Number 174761-17-2
Molecular Formula C39H34N4O8S2
Molecular Weight 750.86 g/mol
Nature Polymeric Impurity google.com

Formation and Genesis

The formation of polymeric impurities such as dimers and trimers of ceftibuten is known to occur through degradation and polymerization reactions. google.com Factors that can promote the formation of these impurities include exposure to light, heat, and humidity. Improper control of the manufacturing process can also lead to higher levels of polymeric impurities. google.com A Chinese patent, CN106397454A, describes that ceftibuten can undergo degradation and polymerization, especially under high-temperature conditions, to form dimers, trimers, and other polymers. google.com

Analytical Characterization

The analysis of ceftibuten and its impurities, including polymeric ones, is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. researchgate.netresearchgate.net More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are employed for the structural elucidation of these impurities. These methods allow for the separation and quantification of impurities, ensuring that their levels are within the stringent limits set by regulatory authorities.

Properties

CAS No.

174761-17-2

Molecular Formula

C41H38N4O8S2

Molecular Weight

778.9 g/mol

IUPAC Name

benzhydryl (6R,7R)-7-[[(Z)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C41H38N4O8S2/c1-26(2)20-22-51-33(46)19-18-30(31-25-55-40(42-31)44-41(50)52-24-27-12-6-3-7-13-27)36(47)43-34-37(48)45-32(21-23-54-38(34)45)39(49)53-35(28-14-8-4-9-15-28)29-16-10-5-11-17-29/h3-18,20-21,25,34-35,38H,19,22-24H2,1-2H3,(H,43,47)(H,42,44,50)/b30-18-/t34-,38-/m1/s1

InChI Key

GIOZKCVDXZBJHC-HYIQRGDBSA-N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(2Z)​-​5-​[(3-​methyl-​2-​buten-​1-​yl)​oxy]​-​1,​5-​dioxo-​2-​[2-​[[(phenylmethoxy)​carbonyl]​amino]​-​4-​thiazolyl]​-​2-​penten-​1-​yl]​amino]​-​8-​oxo-​, diphenylmethyl ester, (6R,​7R)

Origin of Product

United States

Impurity Control and Management Strategies in Ceftibuten Production

Risk Assessment Methodologies for Impurity Identification and Control

A systematic risk assessment is the foundation of impurity control in pharmaceutical manufacturing. europa.eu For Ceftibuten (B193870), this process involves identifying potential impurities, including Ceftibuten Related Impurity 8, and evaluating the risks they pose to the final product quality.

Key steps in the risk assessment process include:

Hazard Identification: This involves a thorough review of the synthetic route of Ceftibuten to identify all potential impurities, which can be process-related, degradation products, or arise from starting materials and reagents. lcms.czspirochem.com

Risk Analysis: The identified impurities are then analyzed to understand their potential impact. This includes evaluating their potential toxicity and reactivity.

Risk Evaluation: This step compares the identified and analyzed risks against given risk criteria. For pharmaceutical impurities, this often involves comparing the observed or predicted levels of an impurity to established thresholds from regulatory guidelines.

Risk Control: Based on the evaluation, control strategies are developed to reduce the risks to an acceptable level. This can involve modifying the manufacturing process, introducing purification steps, or implementing specific analytical controls. researchgate.net

A Failure Mode and Effects Analysis (FMEA) can be a valuable tool in this process. It systematically evaluates potential failure modes in the manufacturing process, their causes, and their effects on product quality, specifically on the formation of impurities like Ceftibuten Related Impurity 8.

Table 1: Risk Assessment Factors for Ceftibuten Related Impurity 8

Risk FactorDescriptionPotential Impact on Impurity 8 Formation
Starting Material Quality Purity and impurity profile of precursors used in the synthesis of the Ceftibuten side chain.Introduction of related substances that can react to form Impurity 8.
Reaction Conditions Temperature, pH, reaction time, and catalyst type.Sub-optimal conditions can lead to side reactions and increased formation of Impurity 8.
Solvent Systems Choice of solvents for reaction and crystallization.Can influence reaction pathways and the solubility of impurities, affecting their removal.
Downstream Processing Effectiveness of purification and isolation steps.Inefficient purification may lead to higher levels of Impurity 8 in the final product.
Storage and Stability Conditions under which intermediates and the final API are stored.Degradation of Ceftibuten or intermediates could potentially lead to the formation of Impurity 8.

Strategies for Source Control of Precursors and Raw Materials

The quality of starting materials and reagents is a critical factor influencing the impurity profile of the final API. Controlling impurities at their source is a proactive and highly effective strategy.

Supplier Qualification: A robust supplier qualification program is essential to ensure a consistent supply of high-quality raw materials. This includes audits of the supplier's manufacturing facilities and quality systems.

Raw Material Specifications: Comprehensive specifications for all precursors, including tests for known and potential impurities, are crucial. For instance, the starting materials for the synthesis of the 7-aminocephalosporanic acid (7-ACA) nucleus and the side chain must be rigorously tested.

Characterization of Critical Raw Materials: A thorough characterization of critical raw materials helps in understanding their potential to contribute to the formation of Ceftibuten Related Impurity 8.

Optimization of Manufacturing Processes to Minimize Impurity Formation

Optimizing the manufacturing process parameters is a key strategy to control the formation of Ceftibuten Related Impurity 8. spirochem.com This involves a detailed understanding of the reaction mechanisms that lead to its formation.

Reaction Parameter Control: Precise control of critical process parameters (CPPs) such as temperature, pH, reaction time, and the stoichiometry of reactants is vital. For example, in the acylation step where the side chain is attached to the 7-ACA nucleus, temperature excursions or incorrect pH can lead to the formation of by-products.

Solvent Selection: The choice of solvents can significantly impact reaction selectivity and impurity formation. Solvents that favor the desired reaction pathway and minimize side reactions should be selected.

Catalyst Selection and Control: The type and amount of catalyst used can influence the impurity profile. For instance, the use of specific enzymes or chemical catalysts can improve the stereoselectivity of the reaction, reducing the formation of unwanted isomers.

Intermediate Isolation and Purification: Isolating and purifying key intermediates can prevent the carry-over of impurities into subsequent steps, thereby reducing the potential for them to react further and form other impurities.

Table 2: Process Parameters and their Impact on Impurity Formation

Critical Process ParameterOptimized ConditionRationale for Minimizing Impurity 8
Acylation Temperature Maintained within a narrow, validated rangePrevents thermal degradation and side reactions.
pH during Coupling Tightly controlledOptimizes the nucleophilicity of the amine and stability of the β-lactam ring, preventing hydrolysis and other side reactions.
Reaction Time Optimized to ensure complete reactionMinimizes the presence of unreacted starting materials that could form impurities.
Crystallization Solvent Selected for optimal solubility of Ceftibuten and poor solubility of Impurity 8Facilitates the removal of the impurity during filtration.

Quality by Design (QbD) Principles in Impurity Management

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govresearchgate.net

The core elements of a QbD approach for managing Ceftibuten Related Impurity 8 include:

Quality Target Product Profile (QTPP): This defines the desired quality attributes of the final Ceftibuten product, including a stringent limit for Impurity 8.

Critical Quality Attributes (CQAs): Impurity 8 level is a CQA as it has the potential to impact the safety and efficacy of the drug product. nih.gov

Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Identifying the material attributes and process parameters that have a significant impact on the formation of Impurity 8. nih.govresearchgate.net

Design Space: Establishing a multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. researchgate.netbrjac.com.br Operating within the design space ensures that the level of Impurity 8 remains below the acceptance criteria.

Control Strategy: A planned set of controls, derived from product and process understanding, that assures process performance and product quality. nih.gov This includes input material controls, in-process controls, and final product testing.

In-process Monitoring and Real-Time Control of Ceftibuten Related Impurity 8

In-process monitoring and real-time control are essential components of a modern impurity management strategy. They allow for timely adjustments to the manufacturing process to prevent the formation of impurities or to ensure their removal.

Process Analytical Technology (PAT): PAT tools can be implemented to monitor critical process parameters and quality attributes in real-time. For example, in-line or at-line High-Performance Liquid Chromatography (HPLC) can be used to monitor the formation of Ceftibuten Related Impurity 8 during the reaction.

Real-Time Adjustments: If monitoring indicates a deviation that could lead to an increase in Impurity 8 levels, real-time adjustments to the process parameters can be made to bring the process back into the desired state.

Purification Techniques for Removal of Ceftibuten Related Impurity 8

Even with optimized process controls, some level of impurity formation is often unavoidable. Therefore, effective purification techniques are crucial for removing Ceftibuten Related Impurity 8 to meet the required quality standards.

Crystallization: This is a primary method for purifying the final API. The choice of solvent system, cooling profile, and agitation rate are critical parameters that must be optimized to maximize the yield of pure Ceftibuten while leaving Impurity 8 in the mother liquor. Sonication-assisted crystallization has been shown to improve crystal purity by reducing particle agglomeration.

Chromatography: Preparative chromatography, such as column chromatography, can be used for the removal of impurities that are difficult to separate by crystallization. While more expensive, it can be a highly effective purification step. Affinity chromatography has also been explored for the purification of Ceftibuten. nih.gov

Washing: Washing the isolated Ceftibuten cake with appropriate solvents can effectively remove residual impurities. The choice of wash solvent is critical to ensure it removes the impurity without dissolving a significant amount of the desired product.

Table 3: Comparison of Purification Techniques

Purification TechniquePrinciple of SeparationAdvantages for Impurity 8 RemovalDisadvantages
Crystallization Difference in solubility between Ceftibuten and Impurity 8 in a specific solvent system.Cost-effective, scalable, and can achieve high purity.May not be effective for impurities with similar solubility to the API.
Chromatography Differential partitioning of Ceftibuten and Impurity 8 between a stationary and a mobile phase.High resolution and specificity for removing closely related impurities.Higher cost, solvent consumption, and complexity.
Washing Dissolving impurities from the surface of the API crystals.Simple and effective for removing surface impurities.May not remove impurities incorporated within the crystal lattice.

Regulatory Science and Compliance in Ceftibuten Impurity Control

International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B, Q3C, Q1A)

The International Council for Harmonisation (ICH) provides a framework of guidelines that are pivotal in the regulation of impurities in new drug substances and products. jpionline.orgich.org These guidelines ensure a harmonized approach to quality standards across Europe, Japan, and the United States. For an impurity such as Ceftibuten (B193870) Related Impurity 8, several ICH guidelines are of particular relevance.

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on the impurities in new drug substances, which are produced by chemical synthesis. europa.eugmp-compliance.org It establishes the thresholds for reporting, identifying, and qualifying impurities. ich.org The guideline mandates that any impurity present above the identification threshold needs to be structurally characterized. jpionline.orgich.org Qualification, the process of acquiring and evaluating data to establish the biological safety of an individual impurity, is required for impurities above the qualification threshold. ich.org

ICH Q3B(R2): Impurities in New Drug Products This guideline extends the principles of impurity control to the finished drug product. europa.eugmp-compliance.org It addresses degradation products that may form during the manufacturing of the drug product or during storage. fda.gov Therefore, the stability of Ceftibuten and the potential for the formation of Impurity 8 over the product's shelf life are key considerations under this guideline.

ICH Q3C(R8): Impurities: Guideline for Residual Solvents While "Ceftibuten Related Impurity 8" is likely an organic impurity related to the active substance, ICH Q3C provides a framework for controlling residual solvents used in the manufacturing process. fda.govgmp-compliance.orgich.orgich.orgeuropa.eu Solvents are classified based on their toxicity, and this guideline sets permissible daily exposure (PDE) limits for each class. ich.orgeuropa.eu Although not directly defining the limits for Impurity 8, it underscores the comprehensive approach to controlling all types of impurities.

ICH Q1A(R2): Stability Testing of New Drug Substances and Products Stability testing is crucial for understanding how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light. ich.orgmemmert.comeuropa.eu This guideline outlines the requirements for stability studies, including the conditions and duration of testing. ich.orgmemmert.com These studies are essential for identifying degradation products like Ceftibuten Related Impurity 8 and establishing a re-test period for the drug substance or a shelf life for the drug product. ich.org

Analytical Method Validation Requirements for Impurity Determination

To accurately detect and quantify Ceftibuten Related Impurity 8, robust analytical methods are essential. The validation of these methods is a regulatory requirement to ensure they are suitable for their intended purpose. upm-inc.comparticle.dkpharmaguideline.com

The validation process involves demonstrating the method's performance across several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities, degradation products, and matrix components. americanpharmaceuticalreview.com For Ceftibuten, this means the analytical method must be able to distinguish Impurity 8 from the active pharmaceutical ingredient (API) and other related substances.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net This is crucial for accurate quantification of Impurity 8.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net

Accuracy: The closeness of the test results obtained by the method to the true value. pharmaguideline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmaguideline.com This includes repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations). pharmaguideline.com

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. americanpharmaceuticalreview.com

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.com The LOQ is a critical parameter for reporting impurities at the levels required by ICH guidelines.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of impurities in pharmaceuticals due to its high resolution and sensitivity. researchgate.netresearchgate.net

Impurity Thresholds and Reporting Requirements

The ICH Q3A and Q3B guidelines establish specific thresholds for reporting, identifying, and qualifying impurities. europa.eueuropa.eu These thresholds are based on the maximum daily dose of the drug.

Threshold Maximum Daily Dose ≤ 2g/day Maximum Daily Dose > 2g/day
Reporting Threshold ≥ 0.05%≥ 0.03%
Identification Threshold ≥ 0.10%≥ 0.05%
Qualification Threshold ≥ 0.15%≥ 0.05%

Data sourced from ICH Q3A(R2) and Q3B(R2) Guidelines. europa.euich.orgeuropa.eu

Reporting Threshold: An impurity is to be reported if it is found at a level above this threshold. ich.orgfda.gov

Identification Threshold: An impurity found at a level exceeding this threshold must have its structure elucidated. jpionline.orgich.org

Qualification Threshold: An impurity present above this threshold must be qualified, meaning its biological safety must be established. ich.org If Ceftibuten Related Impurity 8 exceeds this level, toxicological studies would be required.

For antibiotics produced by fermentation or semi-synthesis, specific guidelines may also apply, which could influence the thresholds for impurities. europa.eu

Documentation and Data Management for Impurity Profiles

Comprehensive documentation and systematic data management are fundamental to regulatory compliance in impurity control. The impurity profile is a critical component of the regulatory submission for a new drug. pharmaguideline.comresearchgate.netajprd.commedwinpublishers.comresearchgate.net

Key aspects of documentation and data management include:

Impurity Profile Summary: A detailed summary of the actual and potential impurities, including Ceftibuten Related Impurity 8. ich.orgfda.gov This should be based on a scientific evaluation of the synthesis, purification, and storage of the drug substance. ich.org

Batch Analysis Data: A tabulation of the impurity data for batches of the drug substance and drug product. fda.gov This should include the levels of identified and unidentified impurities.

Analytical Method Validation Reports: Comprehensive reports detailing the validation of the analytical methods used for impurity detection and quantification. particle.dk

Stability Data: Complete stability data demonstrating the impurity profile of the drug substance and drug product over time under various storage conditions. ich.orgmemmert.com

Justification for Specifications: A rationale for the proposed impurity limits in the drug substance and product specifications. ich.orgfda.gov

Modern Scientific Data Management Systems (SDMS) can be utilized to capture, store, and manage the vast amount of data generated during impurity profiling, ensuring data integrity and facilitating the creation of regulatory submission documents.

Q & A

Q. How do researchers reconcile conflicting impurity profiles between accelerated and real-time stability studies?

  • Methodological Answer : Use the Arrhenius equation to extrapolate degradation rates from accelerated to real-time conditions. Principal component analysis (PCA) identifies outlier batches or analytical variables. If discrepancies persist, revise storage conditions or investigate matrix effects (e.g., excipient interactions) using design of experiments (DoE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.